molecular formula C19H17NO2 B5868165 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 617694-02-7

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5868165
CAS RN: 617694-02-7
M. Wt: 291.3 g/mol
InChI Key: OHVUIPKVKHIXJL-UHFFFAOYSA-N
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Description

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been studied extensively for its mechanism of action and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline have been extensively studied. The compound has been found to exhibit significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. Moreover, the compound has also been found to exhibit significant cytotoxicity against various types of cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its relatively simple synthesis method and its potential therapeutic properties. However, the limitations of using the compound include its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline. One potential direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another potential direction is the development of new formulations of the compound that can improve its solubility and bioavailability. Moreover, the compound can be further studied for its potential therapeutic properties in various types of cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 3-methyl-2-benzofuran-1-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Moreover, the compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-15-9-3-5-11-17(15)22-18(13)19(21)20-12-6-8-14-7-2-4-10-16(14)20/h2-5,7,9-11H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUIPKVKHIXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321568
Record name 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

617694-02-7
Record name 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3-METHYL-1-BENZOFURAN-2-YL)CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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